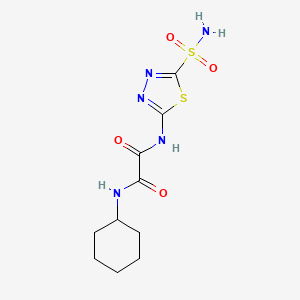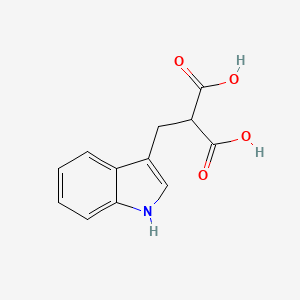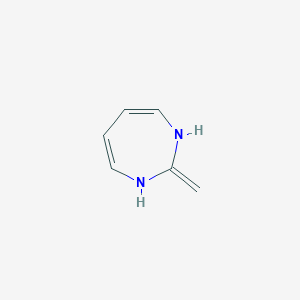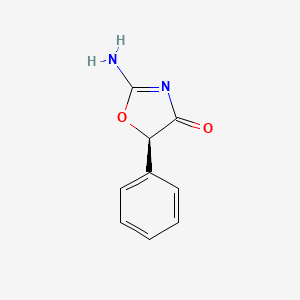
(5R)-2-amino-5-phenyl-4(5h)-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-2-amino-5-phenyl-4(5H)-oxazolone is an organic compound that belongs to the class of oxazolones This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms It has a chiral center at the 5th position, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-amino-5-phenyl-4(5H)-oxazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylglycine with phosgene, followed by cyclization to form the oxazolone ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-amino-5-phenyl-4(5H)-oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into more saturated compounds.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce more saturated oxazolone compounds.
Scientific Research Applications
(5R)-2-amino-5-phenyl-4(5H)-oxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a valuable tool for investigating enzyme interactions and protein-ligand binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-2-amino-5-phenyl-4(5H)-oxazolone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(5R)-2-(2-fluorophenyl)amino-5-isopropyl-1,3-thiazol-4(5H)-one: This compound shares structural similarities but differs in the presence of a thiazole ring and fluorine substitution.
(5R)-5-amino-6-hydroxyhexylcarbamic acid: Another related compound with a different functional group arrangement and biological activity.
Uniqueness
(5R)-2-amino-5-phenyl-4(5H)-oxazolone stands out due to its specific combination of an amino group, phenyl group, and oxazolone ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
3469-01-0 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(5R)-2-amino-5-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/t7-/m1/s1 |
InChI Key |
NRNCYVBFPDDJNE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(=O)N=C(O2)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


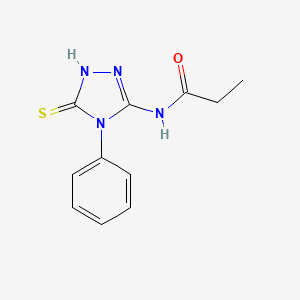
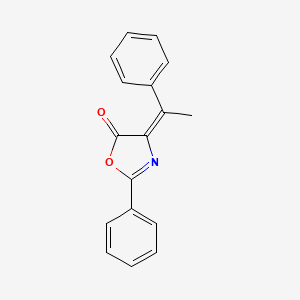
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
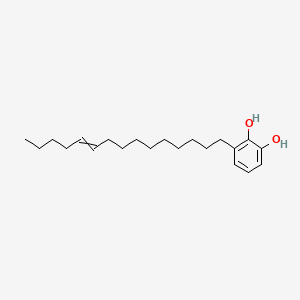
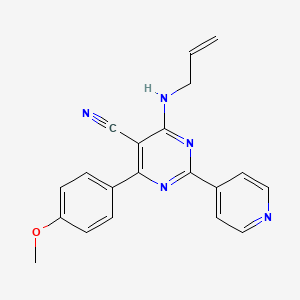

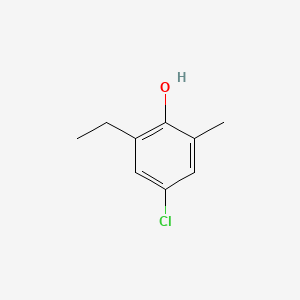
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
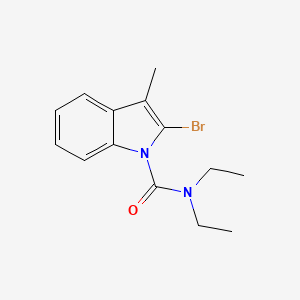
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
